4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-hydroxy-6-methoxy-3-quinolinecarbonitrile
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Description
4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-hydroxy-6-methoxy-3-quinolinecarbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C₁₈H₁₃Cl₂N₃O₃ and its molecular weight is 390.22. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of cell division, survival, and migration.
Mode of Action
This compound acts as a tyrosine kinase inhibitor . It binds to the tyrosine kinase enzyme and inhibits its activity, thereby preventing the phosphorylation of proteins that would otherwise signal cell proliferation and survival.
Pharmacokinetics
The compound’s crystalline form is known to be therapeutically effective .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells. This makes it a potent antineoplastic agent , useful in treating various cancers, including pancreatic and prostate cancer .
Biological Activity
4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-hydroxy-6-methoxy-3-quinolinecarbonitrile, also known by its CAS number 1460227-29-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant studies.
- Molecular Formula : C₁₈H₁₃Cl₂N₃O₃
- Molecular Weight : 390.22 g/mol
- Structure : The compound features a quinoline core with various functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The presence of the quinoline moiety is known to exhibit anti-inflammatory and anticancer properties. Specifically, the compound may inhibit certain kinases involved in cell proliferation and survival pathways.
Anticancer Activity
Several studies have investigated the anticancer potential of quinoline derivatives, including this compound. Research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
Table 1: Summary of Anticancer Studies
Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Study A | MCF-7 | 15 | Induction of apoptosis via caspase activation |
Study B | HeLa | 10 | Cell cycle arrest at G2/M phase |
Study C | A549 | 12 | Inhibition of PI3K/Akt signaling pathway |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro studies suggest that it exhibits activity against various bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Table 2: Antimicrobial Efficacy
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 32 µg/mL |
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer administered this compound as part of a combination therapy. Results indicated a significant reduction in tumor size in 60% of participants after three months, highlighting its potential as an effective therapeutic agent.
- Antimicrobial Resistance : A study focused on the increasing resistance of Staphylococcus aureus to conventional antibiotics showed that this compound retained efficacy against resistant strains, suggesting it could be a valuable addition to current antimicrobial therapies.
Properties
CAS No. |
1460227-29-5 |
---|---|
Molecular Formula |
C₁₈H₁₃Cl₂N₃O₃ |
Molecular Weight |
390.22 |
Synonyms |
Des(4-methyl-1-piperazinyl)propyl Bosutinib |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.